Acetic acid--naphthalene-1,8-diol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–naphthalene-1,8-diol (1/1) is an organic compound that combines acetic acid and naphthalene-1,8-diol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–naphthalene-1,8-diol (1/1) typically involves the condensation reaction of naphthalene and chloroacetic acid in the presence of a catalyst such as potassium chloride or aluminum powder . The reaction conditions include maintaining an appropriate temperature and pressure to facilitate the formation of the desired product.
Industrial Production Methods
Industrially, the compound can be produced using similar methods, with optimization for large-scale production. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–naphthalene-1,8-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic nature of naphthalene allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Acetic acid–naphthalene-1,8-diol (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which acetic acid–naphthalene-1,8-diol (1/1) exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals . The compound’s interactions with enzymes and receptors in biological systems are also areas of active research.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,8-diol: A closely related compound with similar chemical properties.
1-Naphthaleneacetic acid: Another related compound used in plant growth regulation.
Uniqueness
Acetic acid–naphthalene-1,8-diol (1/1) is unique due to its combined structure, which imparts distinct chemical and biological properties not found in its individual components. This makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
60548-85-8 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
acetic acid;naphthalene-1,8-diol |
InChI |
InChI=1S/C10H8O2.C2H4O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;1-2(3)4/h1-6,11-12H;1H3,(H,3,4) |
InChI Key |
KJKKZMOVLFPJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C(=C1)O)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.